Minodronic acid-d4
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Overview
Description
Minodronic acid-d4 is a deuterated compound of Minodronic acid, which is a third-generation bisphosphonate. It is primarily used in scientific research for its anticancer properties and its role in the treatment of osteoporosis. The compound is known for its ability to inhibit the proliferation of cancer cells and induce apoptosis .
Preparation Methods
The preparation of Minodronic acid involves several steps:
Acetal Hydrolysis: The process begins with the acetal hydrolysis of a precursor compound to obtain an intermediate compound.
Closed-loop Treatment and Hydrolysis: The intermediate compound undergoes closed-loop treatment and hydrolysis with 2-aminopyridine to form another intermediate.
Phosphorylation: The final step involves the phosphorylation of the intermediate to produce Minodronic acid.
Industrial production methods are designed to avoid highly toxic reagents and ensure mild and controllable reaction conditions. This makes the process suitable for large-scale production .
Chemical Reactions Analysis
Minodronic acid-d4 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution Reactions: Common reagents used in these reactions include thionyl chloride and phosphorus trichloride.
Major Products: The primary products formed from these reactions are intermediates that eventually lead to the synthesis of Minodronic acid.
Scientific Research Applications
Minodronic acid-d4 has a wide range of applications in scientific research:
Mechanism of Action
Minodronic acid-d4 exerts its effects by inhibiting farnesyl pyrophosphate synthase activity. This enzyme is crucial for the biosynthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. By inhibiting this enzyme, this compound disrupts the function of these proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Minodronic acid-d4 is unique compared to other bisphosphonates due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. Similar compounds include:
Alendronic acid: Another bisphosphonate used for osteoporosis treatment, but less effective in inhibiting bone resorption compared to Minodronic acid.
Etidronic acid: A first-generation bisphosphonate with lower efficacy in bone resorption inhibition.
Pamidronic acid: Used for treating hypercalcemia and bone metastases but has a different mechanism of action.
This compound stands out due to its higher efficacy and unique labeling, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C9H12N2O7P2 |
---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
[1-hydroxy-1-phosphono-2-(5,6,7,8-tetradeuterioimidazo[1,2-a]pyridin-3-yl)ethyl]phosphonic acid |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)/i1D,2D,3D,4D |
InChI Key |
VMMKGHQPQIEGSQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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